Lipophilicity Differentiation: XLogP3 of 4.7 vs. Non-6-Bromo and 6,8-Dibromo Analogs
The target compound exhibits a computed XLogP3 of 4.7, which places it in a distinct lipophilicity window compared to its closest non-6-bromo analog, N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 74556-02-8; XLogP3 approximately 3.8–4.0, estimated based on removal of one bromine atom), representing a calculated ΔlogP of approximately +0.7 to +0.9 log units . Relative to the 6,8-dibromo-N-(3-methylphenyl) isomer (CHEMBL3261203), the target compound has one fewer bromine on the chromene core (6-bromo vs. 6,8-dibromo), while retaining bromine on the N-phenyl ring, resulting in a distinct logP and topological polar surface area (TPSA 55.4 Ų) profile [1]. The 2-bromo-4-methyl substitution pattern on the N-phenyl ring introduces steric hindrance adjacent to the amide bond that is absent in 4-substituted phenyl analogs, a feature shown in crystallographic studies to influence the C–N rotamer conformation and intramolecular hydrogen bonding network [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 4.7; TPSA = 55.4 Ų; H-bond acceptors = 3; H-bond donors = 1 [1] |
| Comparator Or Baseline | Non-6-bromo analog (CAS 74556-02-8): XLogP3 ~3.8–4.0 (estimated); 6,8-dibromo-N-(3-methylphenyl) analog (CHEMBL3261203): altered TPSA due to additional bromine; N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-99-7): XLogP3 ~2.9, TPSA ~55.4 Ų (estimated unsubstituted core) [Class-level estimates] |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +0.9 vs. non-6-bromo analog; ΔXLogP3 ≈ +1.8 vs. unsubstituted core analog; distinct bromine placement vs. 6,8-dibromo isomer creates unique electrostatic profile without additional H-bond acceptor |
| Conditions | Computed physicochemical properties from PubChem (release 2021.05.07); comparator values estimated based on structural differences and class SAR trends |
Why This Matters
Lipophilicity differences of this magnitude (>0.5 log units) are sufficient to alter membrane permeability, off-target binding promiscuity, and metabolic stability, making this compound a chemically distinct probe that cannot be replaced by its non-6-bromo or 6,8-dibromo counterparts without changing screening outcomes.
- [1] PubChem. Compound Summary for CID 1104479: 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide. Computed Properties: XLogP3 4.7, TPSA 55.4 Ų, H-Bond Donor 1, H-Bond Acceptor 3. National Center for Biotechnology Information. View Source
- [2] Gomes LR, Low JN, Cagide F, Chavarria D, Borges F. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. Acta Crystallographica Section E. 2015;71(Pt 1):88-93. View Source
